molecular formula C21H19F3N6O B12268823 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine

2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine

Cat. No.: B12268823
M. Wt: 428.4 g/mol
InChI Key: LLDZHCWEAINQLU-UHFFFAOYSA-N
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Description

2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the pyrrolopyrrole moiety through a series of condensation and cyclization reactions. The final step involves the incorporation of the trifluoromethyl-substituted pyridine ring under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolopyrrole moiety may contribute to its overall biological activity. These interactions can lead to various pharmacological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Pyrrolopyrrole derivatives: Compounds with the pyrrolopyrrole moiety are studied for their unique chemical and biological properties.

    Trifluoromethyl-substituted pyridines: These compounds are known for their enhanced stability and binding affinity in various applications.

Uniqueness

The uniqueness of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H19F3N6O

Molecular Weight

428.4 g/mol

IUPAC Name

(2-phenyltriazol-4-yl)-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone

InChI

InChI=1S/C21H19F3N6O/c22-21(23,24)15-6-8-25-19(10-15)28-12-14-7-9-29(18(14)13-28)20(31)17-11-26-30(27-17)16-4-2-1-3-5-16/h1-6,8,10-11,14,18H,7,9,12-13H2

InChI Key

LLDZHCWEAINQLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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